4,5-Dimethyl-2-furoic acid

Descripción general

Descripción

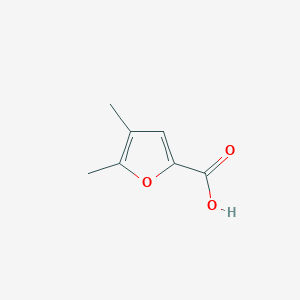

4,5-Dimethyl-2-furoic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 2 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-furoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethyl-2-furaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reduction of methyl 4,5-dimethyl-2-furoate using zinc dust in acetic acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 4,5-dimethyl-2-furaldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the product. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethyl-2-furoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form 4,5-dimethyl-2-furanone.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Zinc dust in acetic acid.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Oxidation: 4,5-Dimethyl-2-furanone.

Reduction: 4,5-Dimethyl-2-furanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4,5-Dimethyl-2-furoic acid has the chemical formula CHO and is characterized by a furan ring with two methyl substituents at positions 4 and 5, and a carboxylic acid group at position 2. Its structure can be represented as follows:

- SMILES : Cc1cc(oc1C)C(O)=O

- InChI : 1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9)

Diels-Alder Reactions

One of the prominent applications of DMFA is in Diels-Alder reactions, where it acts as a diene. The Diels-Alder reaction is a crucial method for synthesizing cyclic compounds from diene and dienophile reactants. Research indicates that DMFA can participate in these reactions under mild conditions, particularly when converted to its carboxylate salt form . This property enhances its utility in synthesizing complex organic molecules from renewable resources.

Synthesis of Biobased Aromatics

DMFA can be derived from biomass feedstocks such as furfural and 5-hydroxymethylfurfural (5-HMF). It serves as a building block for producing biobased aromatics through various chemical transformations. This approach aligns with sustainable chemistry principles, promoting the use of renewable resources to create valuable chemical products .

Copolymerization Studies

DMFA has been utilized in copolymerization processes to enhance the properties of polymers. For example, studies have shown that DMFA can be copolymerized with other furan-based compounds to produce polymers with improved rigidity and thermal stability. A notable case involved the copolymerization of DMFA with 3,4-bihydroxy-methylfurfural (BHMF) and aliphatic diols . The resulting materials demonstrated favorable mechanical properties suitable for various applications.

| Polymer Composition | Molar Ratio | Properties |

|---|---|---|

| DMFA:BHMF:Aliphatic Diol | 50:12.5:37.5 | Enhanced rigidity |

| DMFA:Other Furan Derivatives | Variable | Improved thermal stability |

Solvent-Free Reactions

The use of DMFA in solvent-free Diels-Alder reactions exemplifies its role in green chemistry. These reactions not only reduce the environmental impact by eliminating harmful solvents but also simplify the reaction setup and workup processes . The ability to perform reactions under mild conditions further emphasizes its potential for sustainable practices in organic synthesis.

Case Study 1: Diels-Alder Reaction Optimization

A study focused on optimizing Diels-Alder reactions using DMFA demonstrated that varying the substituents on the furan ring significantly affected reaction kinetics and thermodynamics. Electron-donating groups were found to enhance reaction rates, while electron-withdrawing groups had the opposite effect . This insight is crucial for designing efficient synthetic pathways in organic chemistry.

Case Study 2: Biopolymer Development

Research into the copolymerization of DMFA with BHMF revealed that specific molar ratios could yield biopolymers with desirable properties for packaging applications. The study highlighted the potential for these materials to replace conventional plastics, thereby contributing to sustainability efforts in materials science .

Mecanismo De Acción

The mechanism of action of 4,5-dimethyl-2-furoic acid depends on its specific application. In chemical reactions, the furan ring’s electron-rich nature facilitates various electrophilic and nucleophilic reactions. In biological systems, the compound’s activity may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects .

Comparación Con Compuestos Similares

2-Furoic Acid: Lacks the methyl groups at the 4 and 5 positions, resulting in different reactivity and properties.

2,5-Dimethylfuran: Similar structure but lacks the carboxylic acid group, leading to different chemical behavior.

4,5-Dimethyl-2-furanone: An oxidized derivative of 4,5-dimethyl-2-furoic acid with distinct chemical properties.

Uniqueness: this compound’s unique combination of a furan ring with methyl and carboxylic acid substituents makes it a versatile compound in organic synthesis and materials science. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in research and industry .

Actividad Biológica

4,5-Dimethyl-2-furoic acid (DMFA) is an organic compound belonging to the furan family, characterized by a furan ring substituted with two methyl groups at positions 4 and 5, and a carboxylic acid group at position 2. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that DMFA exhibits significant antimicrobial activity. In a study evaluating various furanic compounds, DMFA demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), among other pathogens. The inhibition zone measured approximately 8 mm against MRSA, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Anticancer Activity

DMFA has also been investigated for its anticancer properties. Preliminary studies suggest that it may influence cellular pathways involved in tumor growth. For instance, its structural similarity to other bioactive compounds allows it to interact with biological targets relevant to cancer progression. Although detailed mechanisms remain under investigation, the compound's ability to induce apoptosis in cancer cells has been noted in various assays .

The mechanism of action of DMFA involves several biochemical pathways:

- Reactive Oxygen Species (ROS) Generation : DMFA may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Inhibition of Key Enzymes : It is hypothesized that DMFA may inhibit enzymes critical for cell proliferation and survival in both bacteria and cancer cells.

- Modulation of Signaling Pathways : The compound might affect signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and apoptosis .

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, DMFA was tested against various strains of bacteria and fungi. The results indicated that while it was effective against MRSA, its efficacy varied with different pathogens, necessitating further exploration into its spectrum of activity .

- Anticancer Studies : A case study involving tumor cell lines showed that DMFA could inhibit cell growth at certain concentrations, suggesting a dose-dependent response. Further investigations are required to establish the precise molecular targets involved .

Data Tables

| Biological Activity | Target Organisms/Cells | Efficacy (Inhibition Zone) |

|---|---|---|

| Antimicrobial | MRSA | 8 mm |

| E. coli | Not significant | |

| Candida albicans | Not significant | |

| Anticancer | Tumor Cell Lines | Dose-dependent inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethyl-2-furoic acid, and how are reaction conditions optimized?

- Methodology : A common synthesis involves zinc-mediated reduction of 4-(chloromethyl)-5-methyl-2-furoic acid in acetic acid under reflux. Key steps include controlled addition of zinc powder, maintaining temperatures during heating (e.g., 4 hours at 80–100°C), and purification via vacuum distillation (yield: 53–55%) . Alternative routes may involve ester hydrolysis or catalytic hydrogenation, but reaction parameters (solvent, catalyst loading, pH) must be systematically tested to optimize yield and purity.

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the furan ring.

- Mass spectrometry (MS) to confirm molecular weight (140.14 g/mol) .

- Melting point analysis (146–148°C) as a purity benchmark .

- HPLC with UV detection to assess purity (>97%) and rule out byproducts .

Q. What are the critical physical properties of this compound relevant to experimental design?

- Key Data :

- Molecular formula : C₇H₈O₃; Density : 1.194 g/cm³ .

- Boiling point : 254.6°C (atmospheric pressure); Flash point : 107.8°C .

- Solubility : Limited in cold water; better solubility in polar aprotic solvents (e.g., DMSO, acetic acid) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Troubleshooting :

- Catalyst optimization : Replace zinc powder with activated zinc or explore Pd/C for milder conditions.

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., ester intermediates).

- Purification refinement : Employ column chromatography instead of distillation to recover more product .

Q. What strategies ensure the compound’s stability during long-term storage or under reactive conditions?

- Methodology :

- Thermal stability : Conduct accelerated aging studies (40–60°C) to assess degradation pathways (e.g., decarboxylation).

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photochemical oxidation .

- pH-dependent stability : Test solubility and decomposition in buffered solutions (pH 3–9) to identify optimal handling conditions .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Approach :

- DFT calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites on the furan ring.

- Reaction pathway analysis : Model intermediates in esterification or cross-coupling reactions to prioritize experimental targets.

- Solvent effects : Use COSMO-RS simulations to predict solvation energies and optimize solvent systems .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting point variations)?

- Resolution Framework :

- Reproducibility checks : Replicate synthesis/purification steps from conflicting sources (e.g., vacuum vs. atmospheric distillation) .

- Purity validation : Compare DSC (differential scanning calorimetry) thermograms with literature data to identify impurities .

- Inter-lab collaboration : Share samples with independent labs for cross-verification of key parameters .

Propiedades

IUPAC Name |

4,5-dimethylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVXYXRSJIWWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379275 | |

| Record name | 4,5-Dimethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-83-8 | |

| Record name | 4,5-Dimethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.